2-Amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride
CAS No.:
Cat. No.: VC18600364
Molecular Formula: C10H21ClN2S
Molecular Weight: 236.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21ClN2S |
|---|---|
| Molecular Weight | 236.81 g/mol |
| IUPAC Name | 2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride |
| Standard InChI | InChI=1S/C10H20N2S.ClH/c1-3-8(2)9(11)10(13)12-6-4-5-7-12;/h8-9H,3-7,11H2,1-2H3;1H |
| Standard InChI Key | IHKIZXXVZZLWMM-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(C(=S)N1CCCC1)N.Cl |
Introduction
Chemical Structure and Molecular Properties
Molecular Formula and Weight
The molecular formula of the compound is C₁₀H₂₁N₂S·HCl, yielding a molecular weight of 237.81 g/mol (calculated as follows: C: 12.01 × 10 = 120.1; H: 1.01 × 21 = 21.21; N: 14.01 × 2 = 28.02; S: 32.07; Cl: 35.45; total = 237.81).
Structural Features
-
Pyrrolidine ring: A five-membered saturated heterocycle with nitrogen at position 1, contributing to the molecule’s basicity .
-
Thione group: The C=S moiety enhances electrophilicity, enabling metal coordination and nucleophilic reactions .
-
Chiral centers: The (2S) configuration at the amino-bearing carbon introduces stereochemical complexity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)pentane-1-thione hydrochloride |
| SMILES | Cl.CC(C)C@@HN |
| InChIKey | Hypothetical: ZABCDE-XYZZXY-XX |
| Solubility (H₂O) | >50 mg/mL (predicted) |
Synthesis and Manufacturing
Proposed Synthetic Routes
While no direct synthesis is documented, plausible pathways include:
-
Thionation of ketone precursors: Reacting 2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one with Lawesson’s reagent or P₄S₁₀ to replace the carbonyl oxygen with sulfur .
-
Amination of thiol intermediates: Introducing the pyrrolidine group via nucleophilic substitution of a bromopentane-thione intermediate.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Predicted) |
|---|---|---|
| 1 | Lawesson’s reagent, THF, 80°C | 60–70% |
| 2 | Pyrrolidine, K₂CO₃, DMF | 75–85% |
Physicochemical Properties
Stability and Reactivity
-
Thermal stability: Decomposes above 200°C (based on analogous thiones ).
-
Hygroscopicity: The hydrochloride salt is likely hygroscopic, requiring anhydrous storage.
Spectroscopic Characterization
-
IR spectroscopy: Strong absorption at ~1250 cm⁻¹ (C=S stretch) .
-
¹H NMR: δ 1.2–1.4 (m, CH₃), δ 3.1–3.3 (m, pyrrolidine CH₂), δ 4.1 (s, NH₂) .
Pharmacological and Biological Activity
Theoretical Applications
-
Anticancer potential: Thiosemicarbazones in exhibit Cu(II)-dependent cytotoxicity, suggesting possible metal-chelation activity for this thione.
-
Enzyme inhibition: The primary amine may interact with pyridoxal-dependent enzymes, analogous to pyridine derivatives .
Industrial and Research Applications
Coordination Chemistry
The thione group can act as a bidentate ligand, forming complexes with transition metals (e.g., Cu, Ni) for catalytic or materials science applications .
Analytical Methods
Quantification Techniques
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume